molecular formula C14H20BrNO2 B1400662 Tert-butyl 4-bromophenethyl(methyl)carbamate CAS No. 1191063-30-5

Tert-butyl 4-bromophenethyl(methyl)carbamate

Cat. No.: B1400662
CAS No.: 1191063-30-5
M. Wt: 314.22 g/mol
InChI Key: WWQRHCQPQUHKFR-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromophenethyl(methyl)carbamate is a chemical compound with the molecular formula C14H20BrNO2. It is also known by other names such as N-boc-N-methyl-4-bromophenethylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms. The exact mass is 299.052094 Da .

Scientific Research Applications

Synthesis and Optimization

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The process involved acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Chemical Reactions and Properties

A study on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalyst (DTBB) in the presence of electrophiles at -78°C revealed the formation of functionalized carbamates after hydrolysis. This reaction demonstrates the versatility of tert-butyl carbamates in chemical synthesis (Ortiz, Guijarro, & Yus, 1999).

Environmental Implications

Methyl tert-butyl ether (MTBE) degradation products were studied under water treatment conditions. Major degradation products like tert-butyl formate (TBF), tert-butyl alcohol (TBA), and others were identified, showcasing the environmental impact and transformation of tert-butyl carbamate derivatives (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).

Biological Applications

In the realm of pharmacology and biochemistry, tert-butyl carbamates serve as protected amines in the synthesis of pharmaceutical compounds. They offer a pathway for the formation of acyl azide intermediates, which are crucial in various biological syntheses (Lebel & Leogane, 2005).

Safety and Hazards

The safety data sheet for similar compounds like tert-butyl carbamate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQRHCQPQUHKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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